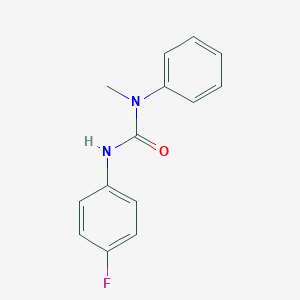
3-(4-Fluorophenyl)-1-methyl-1-phenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Fluorophenyl)-1-methyl-1-phenylurea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a fluorophenyl group, a methyl group, and a phenyl group attached to the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-1-methyl-1-phenylurea typically involves the reaction of 4-fluoroaniline with methyl isocyanate and phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: 4-Fluoroaniline is reacted with methyl isocyanate in the presence of a suitable catalyst to form an intermediate.
Step 2: The intermediate is then reacted with phenyl isocyanate to yield this compound.
The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The industrial process may also include purification steps such as recrystallization or chromatography to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-1-methyl-1-phenylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted urea compounds.
Scientific Research Applications
3-(4-Fluorophenyl)-1-methyl-1-phenylurea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-1-methyl-1-phenylurea involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain receptors or enzymes, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(4-Fluorophenyl)-1-phenylurea: Lacks the methyl group, which may affect its chemical and biological properties.
3-(4-Chlorophenyl)-1-methyl-1-phenylurea: Contains a chlorine atom instead of fluorine, leading to different reactivity and interactions.
3-(4-Methylphenyl)-1-methyl-1-phenylurea: The presence of a methyl group instead of fluorine alters its properties.
Uniqueness
3-(4-Fluorophenyl)-1-methyl-1-phenylurea is unique due to the presence of the fluorophenyl group, which imparts specific chemical and biological characteristics. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(4-fluorophenyl)-1-methyl-1-phenylurea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O/c1-17(13-5-3-2-4-6-13)14(18)16-12-9-7-11(15)8-10-12/h2-10H,1H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWVCKJBFVNZVML-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(6-Methyl-9-phenyl-17-thia-2,6,12,14-tetrazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12,14-hexaen-15-yl)sulfanyl]-1-phenylethanone](/img/structure/B494881.png)
![3-Amino-6-methyl-4-phenyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carbonitrile](/img/structure/B494882.png)
![1-[6-methyl-4-phenyl-3-(1H-pyrrol-1-yl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridin-2-yl]ethanone](/img/structure/B494883.png)
![N-(4-acetylphenyl)-3-amino-5-cyano-6-ethoxy-4-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B494887.png)
![3-Amino-2-benzoyl-6-ethoxy-4-phenylthieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B494888.png)
![ethyl 3-amino-5-cyano-6-ethoxy-1-methyl-4-phenyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B494891.png)
![N-(4-acetylphenyl)-2-[(3-cyano-6-methyl-5,6,7,8-tetrahydro[1,6]naphthyridin-2-yl)sulfanyl]acetamide](/img/structure/B494892.png)
![2-[(Cyanomethyl)sulfanyl]-6-methyl-5,6,7,8-tetrahydro[1,6]naphthyridine-3-carbonitrile](/img/structure/B494893.png)
![N-(4-acetylphenyl)-2-{[3-cyano-6-methyl-4-(2-thienyl)-5,6,7,8-tetrahydro[1,6]naphthyridin-2-yl]sulfanyl}acetamide](/img/structure/B494897.png)
![2-[(Cyanomethyl)sulfanyl]-6-methyl-4-(2-thienyl)-5,6,7,8-tetrahydro[1,6]naphthyridine-3-carbonitrile](/img/structure/B494898.png)
![N-(4-acetylphenyl)-3-amino-6-methyl-4-(2-thienyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B494899.png)
![1-[6-methyl-3-(1H-pyrrol-1-yl)-4-(2-thienyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridin-2-yl]ethanone](/img/structure/B494900.png)
![N-[3-(1-hydroxyethyl)phenyl]-2-(1-naphthyl)acetamide](/img/structure/B494902.png)
![5-amino-6,8-dicyano-1-ethyl-7-(2-furyl)-1H-[1,2,4]triazolo[1,5-a]pyridin-4-ium-2-thiolate](/img/structure/B494903.png)
